(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one is an organic compound characterized by the presence of a butenone group attached to a trimethoxyphenyl ring
Preparation Methods
The synthesis of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate reagent to form the butenone structure. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4,6-trimethoxybenzaldehyde reacts with acetone under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or other reduced forms.
Scientific Research Applications
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation .
Comparison with Similar Compounds
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one can be compared with other similar compounds, such as:
(E)-1-(2,4,5-Trimethoxyphenyl)-2-buten-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-1-(3,4,5-Trimethoxyphenyl)-2-buten-1-one: Another isomer with different methoxy group positions.
(E)-1-(2,3,4-Trimethoxyphenyl)-2-buten-1-one: Yet another isomer with a unique substitution pattern. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position of the methoxy groups.
Properties
CAS No. |
72896-76-5 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-1-(2,4,6-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-6-10(14)13-11(16-3)7-9(15-2)8-12(13)17-4/h5-8H,1-4H3/b6-5+ |
InChI Key |
ZJNUBHSFFWAWTP-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=C(C=C1OC)OC)OC |
Canonical SMILES |
CC=CC(=O)C1=C(C=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.